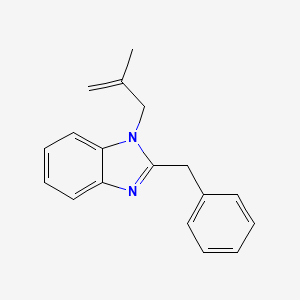

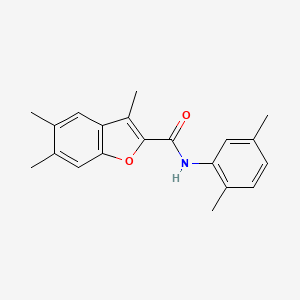

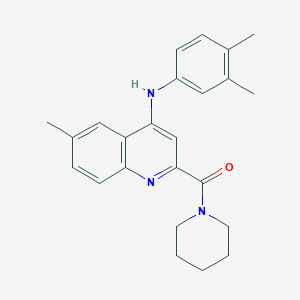

![molecular formula C26H22FNO4 B2477372 1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866808-24-4](/img/structure/B2477372.png)

1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Quinoline derivatives can be synthesized from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(chloromethyl)-4-methylbenzene . They are characterized by 1H and 13C NMR, FTIR, and mass spectrometry .Molecular Structure Analysis

The molecular formula of this compound is C26H22FNO4 . It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The molecular weight of this compound is 431.46 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Fluorescence and Biological Systems

Quinoline derivatives, including those similar in structure to the specified compound, are known for their efficiency as fluorophores. These compounds are widely utilized in biochemistry and medicine for studying various biological systems. Their applications are particularly prominent in DNA fluorophores based on fused aromatic systems, which are critical for developing more sensitive and selective compounds for research purposes (Aleksanyan & Hambardzumyan, 2013).

Antioxidants and Radioprotectors

Aminoquinolines, a category that encompasses a broad range of quinoline derivatives, show promise as potential antioxidants and radioprotectors. The search for new compounds in this category underlines the ongoing effort to develop more effective treatments and protective agents against oxidative stress and radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Certain quinoline derivatives demonstrate significant antimicrobial properties, making them valuable in the development of new therapeutic agents. These compounds have been studied for their activity against various bacterial and fungal strains, providing a foundation for future antimicrobial drug development (Faldu et al., 2014).

Antimycobacterial Activity

Research on 4-anilinoquinolines and 4-anilinoquinazolines, which share structural similarities with the compound of interest, has identified novel inhibitors of Mycobacterium tuberculosis. These findings underscore the potential of quinoline derivatives in treating tuberculosis and highlight key structural features essential for antimycobacterial activity (Asquith et al., 2019).

Mecanismo De Acción

The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Direcciones Futuras

Quinoline derivatives are a focus of medicinal chemistry research, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that there is potential for future research and development involving “1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one”.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c1-16-4-8-18(9-5-16)25(29)21-15-28(14-17-6-10-19(27)11-7-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRVPWNYCKAAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

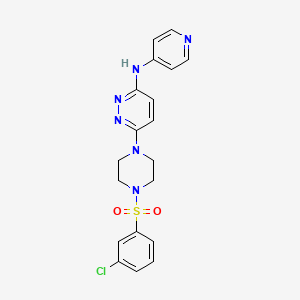

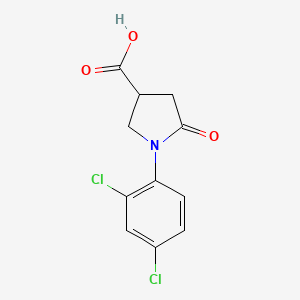

![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)

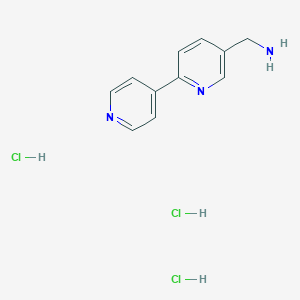

![1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B2477294.png)

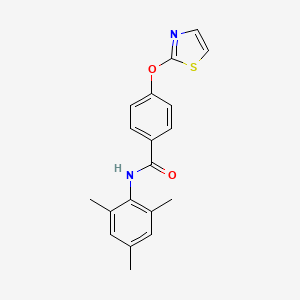

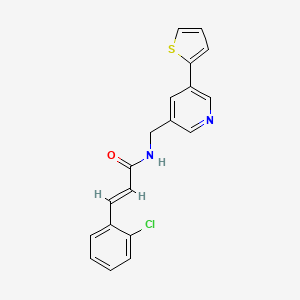

![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

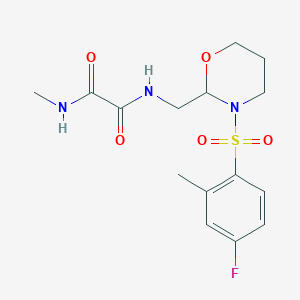

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)